3,6-Diamino-10-methylacridinium
Overview
Description
3,6-Diamino-10-methylacridinium is an organic compound belonging to the acridinium family. It is known for its vibrant fluorescence and is often used in various scientific applications. The compound is a derivative of acridine, characterized by the presence of amino groups at the 3 and 6 positions and a methyl group at the 10 position on the acridine ring.
Synthetic Routes and Reaction Conditions:
Chlorination Method: One common method involves the chlorination of 3,6-diaminoacridine to produce this compound chloride.
Nucleophilic Substitution: Another method includes the nucleophilic substitution reaction where 3,6-diaminoacridine reacts with a methylating agent under controlled conditions to yield this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.
Continuous Process: A continuous process can also be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various reduced acridinium derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced acridinium derivatives.
Substitution Products: Various substituted acridinium compounds depending on the reagents used.
Scientific Research Applications
3,6-Diamino-10-methylacridinium has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various chemical analyses and spectroscopic studies.
Biology: The compound is employed as a histological dye for staining tissues and cells, providing contrast and highlighting specific features.
Medicine: It has antibacterial properties and is used as an antiseptic drug to destroy harmful microorganisms.
Industry: The compound is utilized in the production of fluorescent markers and sensors for detecting various substances
Mechanism of Action
The mechanism of action of 3,6-diamino-10-methylacridinium involves its ability to intercalate between DNA base pairs. This intercalation disrupts the normal structure of DNA, leading to replication errors and potential DNA damage. The compound’s antibacterial properties are attributed to its ability to inhibit bacterial DNA replication .
Molecular Targets and Pathways:
DNA Intercalation: The primary molecular target is DNA, where the compound intercalates and disrupts replication.
Inhibition of Gyrase Activity: It can inhibit the activity of DNA gyrase, an enzyme crucial for DNA replication in bacteria.
Comparison with Similar Compounds
3,6-Diaminoacridine:
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as a histological dye and antiseptic
Uniqueness:
Fluorescence: this compound is particularly noted for its strong fluorescence, making it highly valuable in fluorescence microscopy and imaging applications.
Antibacterial Properties: Its potent antibacterial properties make it a useful compound in medical and industrial applications.
Properties
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIOKTWDEOJMGG-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride) | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30232534 | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-73-0 | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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